molecular formula C14H16N4S B5473937 3-(isobutylthio)-6-methyl-5H-[1,2,4]triazino[5,6-b]indole

3-(isobutylthio)-6-methyl-5H-[1,2,4]triazino[5,6-b]indole

Cat. No.: B5473937
M. Wt: 272.37 g/mol
InChI Key: NBOLTOLNLGNABZ-UHFFFAOYSA-N
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Description

The compound “3-(isobutylthio)-6-methyl-5H-[1,2,4]triazino[5,6-b]indole” is a derivative of the triazinoindole class of compounds . Triazinoindoles are a special class of heterocyclic compounds that have been identified as multifunctional, adaptable, and switchable .


Synthesis Analysis

The synthesis of triazinoindole derivatives often starts with the preparation of 3-amino [1,2,4]-triazino [5,6-b]indole by the reaction of isatin with 2-am . In one study, a series of tert-butyl-substituted [1,2,4]triazino [5,6-b]indole-3-thiols and indolo [2,3-b]quinoxalines were synthesized . Another study reported the synthesis of 24 analogs based on triazinoindole bearing benzimidazole/benzoxazole moieties .


Molecular Structure Analysis

The molecular structures of these newly synthesized compounds were elucidated using a variety of spectroscopic methods, including 1H-, 13C-NMR, and HREI-MS . The absence of weak bonds except for the aromatic group and the C=N linkages provides triazino and tetrazines rich nitrogen content, high chemical stability, and the amazing heteroatom effect (HAE) which leads to great practical applications .


Chemical Reactions Analysis

Triazinoindoles undergo a variety of organic transformations, including electrophilic addition, coupling, nucleophilic displacement, and intramolecular cyclization . For example, the reaction of 4,5-dihydro-3H-1,2,4-triazino [5,6-b]indole-3-thion with propargyl bromide, in EtOH at 80°C, produces mono-propargylated 3-(prop-2-one-1-ylthio)-5H-1,2,4-triazino [5,6-b]indole .

Future Directions

Triazinoindoles have shown promising results in various biological screenings, suggesting potential for future research and development . The development of safer, efficacious, and relatively cheap anti-pestiviruses vaccine is an unmet medical need . Therefore, the synthesis of new triazinoindole derivatives and their evaluation for biological activity is a promising direction for future research .

Properties

IUPAC Name

6-methyl-3-(2-methylpropylsulfanyl)-5H-[1,2,4]triazino[5,6-b]indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4S/c1-8(2)7-19-14-16-13-12(17-18-14)10-6-4-5-9(3)11(10)15-13/h4-6,8H,7H2,1-3H3,(H,15,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBOLTOLNLGNABZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C3=C(N2)N=C(N=N3)SCC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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